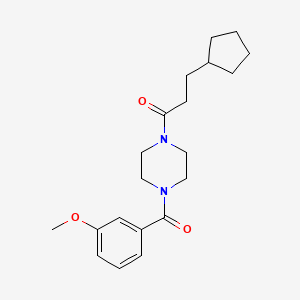![molecular formula C18H16N2O3S B5697674 3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid is a chemical compound that is commonly referred to as CAMB. It is a synthetic derivative of benzoic acid and has been widely used in scientific research. CAMB is known for its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs.
Mecanismo De Acción
CAMB exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. CAMB inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
CAMB has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. CAMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CAMB in lab experiments is its potent anti-inflammatory and anti-cancer properties. CAMB has been shown to be effective in inhibiting the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using CAMB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CAMB. One area of research is the development of new drugs based on CAMB for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of CAMB, which could lead to the development of more potent and selective drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of CAMB could provide valuable information for the development of new drugs.
Métodos De Síntesis
CAMB can be synthesized through a multistep process that involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride. The cinnamoyl chloride is then reacted with 2-amino-3-methylbenzoic acid to form the intermediate product, which is further reacted with thiourea to yield CAMB.
Aplicaciones Científicas De Investigación
CAMB has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and asthma. CAMB has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-methyl-3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-14(17(22)23)8-5-9-15(12)19-18(24)20-16(21)11-10-13-6-3-2-4-7-13/h2-11H,1H3,(H,22,23)(H2,19,20,21,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQBKOHUZOVGT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)



![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)

![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)

